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Compound of Interest

Compound Name: (2S)-2-methyl-5-oxohexanoic acid

Cat. No.: B3191398

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2S)-2-
methyl-5-oxohexanoic acid. The document details the key analytical techniques and
methodologies used to confirm the structure and stereochemistry of this chiral y-keto acid.
Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS), are presented and analyzed. Furthermore, a representative
synthetic protocol and a plausible metabolic pathway are outlined to provide a broader context
for the study of this molecule.

Introduction

(2S)-2-methyl-5-oxohexanoic acid is a chiral organic compound featuring a carboxylic acid, a
ketone functional group, and a stereocenter at the C-2 position.[1] Its structure suggests
potential roles as a metabolic intermediate or a building block in the synthesis of more complex
molecules. The precise determination of its structure is crucial for understanding its chemical
properties and potential biological activity. This guide outlines the key analytical steps for its
structural elucidation.

Chemical Structure:

Molecular Formula: C7H1203[1][2]
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Molecular Weight: 144.17 g/mol [2][3]

CAS Number: 54248-02-1[3]

Spectroscopic Data for Structural Elucidation

The structural confirmation of (2S)-2-methyl-5-oxohexanoic acid relies on a combination of
spectroscopic techniques. The following tables summarize the expected quantitative data from
IH NMR, 8C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an
organic molecule.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~11.5 brs 1H COOH

~2.70 q 1H H-2

~2.55 t 2H H-4

~2.15 S 3H H-6

~1.90 m 2H H-3

~1.20 d 3H 2-CHs

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6) ppm

Assignment

~208.5 C-5 (C=0, ketone)
~180.0 C-1 (C=0, acid)
~43.0 C-4

~39.5 C-2

~29.8 C-6

~28.0 C-3

~16.5 2-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)
2970-2850 Medium-Strong C-H stretch (aliphatic)

~1715 Strong C=0 stretch (ketone)

~1705 Strong C=0 stretch (carboxylic acid)
~1410 Medium O-H bend (carboxylic acid)
~1280 Medium C-O stretch (carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation
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miz Relative Intensity Possible Fragment
144 Moderate [M]* (Molecular lon)
129 Low [M - CHs]*

99 Moderate [M - COOH]*

86 Strong [CH3COCH2CH2]*

71 Moderate [CH2CH(CH3)COOH]+
57 Strong [CHsCO]*

43 Very Strong [CHsCOJ*

Experimental Protocols
General Synthesis of a y-Keto Acid

While a specific protocol for the enantioselective synthesis of (2S)-2-methyl-5-oxohexanoic
acid is not readily available in the public domain, a general approach for the synthesis of y-keto
acids can be adapted. One common method involves the conjugate addition of a nucleophile to
an a,-unsaturated ketone, followed by functional group manipulation.

A representative, non-chiral synthesis could proceed as follows:

e Michael Addition: Reaction of a suitable enolate, such as that derived from methyl
propionate, with methyl vinyl ketone in the presence of a base (e.g., sodium methoxide) to
form a diester intermediate.

¢ Hydrolysis and Decarboxylation: Saponification of the diester with aqueous base (e.qg.,
NaOH), followed by acidification and heating to promote decarboxylation, yielding the
racemic 2-methyl-5-oxohexanoic acid.

 Purification: The crude product can be purified by column chromatography on silica gel or by
distillation under reduced pressure.

Note: An enantioselective synthesis would require the use of a chiral auxiliary or a chiral
catalyst to control the stereochemistry at the C-2 position.
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Spectroscopic Analysis Protocol

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 500 MHz spectrometer

using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an

internal standard.

e IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a

KBr pellet.

e Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass

spectrometer. The sample is introduced via a direct insertion probe or through a gas

chromatograph (GC-MS).

Visualization of a Plausible Metabolic Pathway

Due to the absence of specific literature on the metabolic fate of (2S)-2-methyl-5-oxohexanoic

acid, a hypothetical metabolic pathway is proposed based on the known metabolism of other

keto acids. This pathway illustrates the potential entry of the molecule into central metabolic

cycles.
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Caption: Plausible metabolic fate of (2S)-2-methyl-5-oxohexanoic acid.

Conclusion
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The structural elucidation of (2S)-2-methyl-5-oxohexanoic acid is achieved through a
synergistic application of modern spectroscopic techniques. NMR, IR, and MS data provide
unambiguous evidence for the connectivity and functional groups within the molecule. While a
specific enantioselective synthesis and its definitive biological role require further investigation,
the data and methodologies presented in this guide provide a solid foundation for future
research and development involving this chiral y-keto acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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